molecular formula C8H8FNO B061759 5-Fluoro-2-methylbenzamide CAS No. 175278-28-1

5-Fluoro-2-methylbenzamide

Cat. No.: B061759
CAS No.: 175278-28-1
M. Wt: 153.15 g/mol
InChI Key: VPAFHFHYJHZKSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-methylbenzamide using a fluorinating agent such as Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for 5-Fluoro-2-methylbenzamide are not widely documented, the general approach involves large-scale synthesis using similar fluorination techniques. The process may include steps such as purification and crystallization to obtain the compound in high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Fluorinated benzoic acids.

    Reduction: Fluorinated benzylamines.

Scientific Research Applications

5-Fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzamide
  • 4-Fluoro-2-methylbenzamide
  • 5-Fluoro-2-chlorobenzamide

Comparison

Compared to similar compounds, 5-Fluoro-2-methylbenzamide is unique due to its specific substitution pattern, which can result in different chemical reactivity and biological activity. For instance, the position of the fluorine atom can significantly affect the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

5-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAFHFHYJHZKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372024
Record name 5-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-28-1
Record name 5-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-[3-chloro-4-(5H-pyrrolo[2,1-c][1,4]benzodiazepine-10(11H)-ylcarbonyl)phenyl]-N-(5-fluoro-2-methylbenzoyl)-5-fluoro-2-methylbenzamide in the synthesis of lixivaptan?

A: This complex molecule, identified and characterized in the study [], is a key impurity found in the crude lixivaptan product. Its presence highlights a potential side reaction occurring during the synthesis process. By identifying and characterizing this impurity, the researchers were able to optimize the synthesis protocol, minimizing its formation and leading to a purer final lixivaptan product with a yield of 47.6% and 99.93% purity []. This finding is crucial for ensuring the quality and safety of lixivaptan production.

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